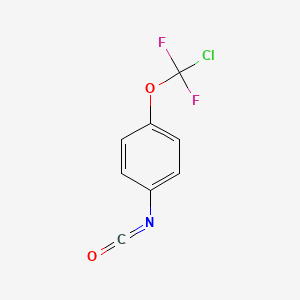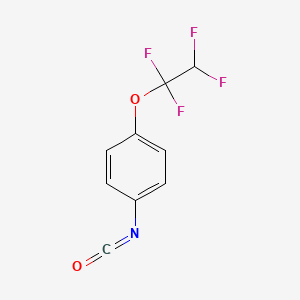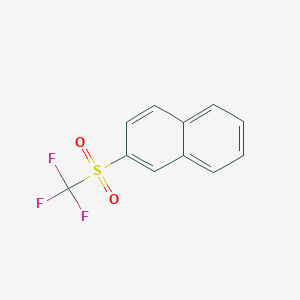![molecular formula C10H16S2 B6291940 Poly[3-(hexylthio)thiophene-2,5-diyl] CAS No. 161406-04-8](/img/structure/B6291940.png)
Poly[3-(hexylthio)thiophene-2,5-diyl]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Poly[3-(hexylthio)thiophene-2,5-diyl] (PHTTD) is an organic semiconductor belonging to the family of conjugated polymers. It is a polythiophene derivative and contains a thiophene ring with a hexylthio side chain. PHTTD has been studied extensively due to its potential applications in organic electronics and optoelectronic devices, such as light-emitting diodes (LEDs), field-effect transistors (FETs), solar cells, and photodetectors. PHTTD has also been studied for its potential applications in biosensing and biotechnology.
作用机制
Poly[3-(hexylthio)thiophene-2,5-diyl] is a semiconductor material. Its electrical properties are determined by its molecular structure, which consists of a thiophene ring with a hexylthio side chain. The thiophene ring is electron-rich, while the hexylthio side chain is electron-poor. This allows the material to exhibit different electrical properties, depending on the applied voltage. When a voltage is applied, electrons can move freely through the material, allowing it to conduct electricity.
Biochemical and Physiological Effects
Poly[3-(hexylthio)thiophene-2,5-diyl] has been studied for its potential applications in biotechnology and biosensing. It has been shown to be non-toxic and biocompatible, making it suitable for use in biomedical applications. It has been used to develop biosensors for the detection of various analytes, such as glucose and DNA. It has also been used in the development of drug delivery systems and tissue engineering applications.
实验室实验的优点和局限性
Poly[3-(hexylthio)thiophene-2,5-diyl] has several advantages for use in laboratory experiments. It is a low-cost material and is relatively easy to synthesize. It has a high charge mobility, which makes it suitable for use in organic electronics and optoelectronic devices. It is also non-toxic and biocompatible, making it suitable for use in biomedical applications. However, Poly[3-(hexylthio)thiophene-2,5-diyl] has some limitations. It has a low thermal stability, which makes it unsuitable for use in high-temperature applications. It also has a low solubility in common organic solvents, making it difficult to work with in some applications.
未来方向
The potential applications of Poly[3-(hexylthio)thiophene-2,5-diyl] are still being explored. Some future directions for research include the development of more efficient and stable devices, the development of new synthesis methods, and the development of new applications, such as biosensors and drug delivery systems. Additionally, research could be conducted to improve the solubility of Poly[3-(hexylthio)thiophene-2,5-diyl] in organic solvents and to develop new materials with improved electrical and optoelectronic properties.
合成方法
Poly[3-(hexylthio)thiophene-2,5-diyl] is synthesized by a three-step process. First, the thiophene monomer is synthesized by reacting 2-bromohexane with sulfur in the presence of a base such as sodium hydroxide. The thiophene monomer is then reacted with hexylthiol in the presence of a catalyst such as palladium chloride to form the polythiophene derivative. Finally, the polythiophene derivative is oxidized with air or a strong oxidizing agent such as nitric acid to form the poly[3-(hexylthio)thiophene-2,5-diyl].
科学研究应用
Poly[3-(hexylthio)thiophene-2,5-diyl] has been studied extensively for its potential applications in organic electronics and optoelectronic devices. It has been used in the fabrication of light-emitting diodes (LEDs), field-effect transistors (FETs), solar cells, and photodetectors. It has also been used in the development of biosensors and biotechnological applications. Poly[3-(hexylthio)thiophene-2,5-diyl] has been used to develop sensors for the detection of various analytes, such as glucose and DNA. It has also been used in the development of drug delivery systems and tissue engineering applications.
属性
IUPAC Name |
3-hexylsulfanylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16S2/c1-2-3-4-5-7-12-10-6-8-11-9-10/h6,8-9H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTUMHXLAFPTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B6291910.png)
![[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol](/img/structure/B6291911.png)





![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)